3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDINJRVXGNVXRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2Br)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378861-55-2 | |
| Record name | 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1,2,4-triazole with a suitable pyridine derivative under acidic or basic conditions . The reaction is usually carried out in solvents like dichloromethane or ethanol, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Pharmacological Properties
The compound is part of the triazolo-pyridine family, which has been extensively studied for its biological activities. Key pharmacological properties include:
- Antidepressant Activity : Derivatives of triazolo-pyridine are recognized as potential antidepressants. For instance, compounds like trazodone are effective serotonin antagonists with anxiolytic and hypnotic effects . Research indicates that 3-bromo derivatives may exhibit similar properties, making them candidates for developing new antidepressant medications.
- Antimicrobial Effects : Various studies have shown that triazolo-pyridine derivatives possess antimicrobial properties. They have been documented as effective against a range of pathogens, including bacteria and fungi . This makes them valuable in developing new antibiotics or antifungal agents.
- Anticonvulsant Properties : Some derivatives have been investigated for their anticonvulsant effects. The structural similarities within the triazolo-pyridine family suggest that 3-bromo derivatives could also demonstrate efficacy in treating epilepsy and other seizure disorders .
- Antioxidant Activity : The antioxidant capabilities of these compounds are significant as they can help mitigate oxidative stress-related diseases. This property is particularly relevant in neurodegenerative conditions and cardiovascular diseases .
Therapeutic Applications
The therapeutic applications of 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine extend to several areas:
- Central Nervous System Disorders : Given their potential antidepressant and anticonvulsant properties, these compounds may be effective in treating various CNS disorders such as depression and epilepsy. They are being explored as alternatives to existing treatments with fewer side effects or improved efficacy .
- Cancer Therapy : The ability of certain triazolo-pyridine derivatives to inhibit specific molecular targets involved in cancer progression is under investigation. For example, bromodomain inhibitors targeting BRD4 have shown promise in preclinical studies for treating various cancers . This suggests that 3-bromo derivatives could be developed into novel anticancer agents.
- Insecticidal and Herbicidal Applications : Beyond human health applications, compounds from this class have been noted for their insecticidal and herbicidal activities. This makes them candidates for agricultural applications where pest control is essential .
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. The structural characteristics of this compound contribute to its biological activity; the presence of the bromine atom enhances its reactivity and interaction with biological targets.
Case Studies and Research Findings
A variety of studies have documented the efficacy of triazolo-pyridine derivatives:
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The key distinguishing feature of 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is its partially saturated pyridine ring, which contrasts with fully aromatic triazolopyridines. Below is a comparative analysis with selected analogs:
Table 1: Structural and Functional Comparison
Key Physicochemical Differences:
- Hydrogen Bonding : The target compound’s tetrahydro ring may reduce H-bonding capacity compared to sulfonamide derivatives, which show extensive H-bond networks critical for antimalarial activity .
Biological Activity
3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: CHBrN
- Molecular Weight: 198.04 g/mol
- CAS Number: 1378861-55-2
- InChIKey: XDINJRVXGNVXRV-UHFFFAOYSA-N
Antidiabetic Activity
Recent studies have explored the potential of this compound as a DPP-4 inhibitor. Dipeptidyl peptidase-4 (DPP-4) inhibitors are crucial in the management of type 2 diabetes mellitus (T2DM). The compound's structural features suggest it could enhance DPP-4 inhibition through specific interactions with the enzyme's active site.
Key Findings:
- Compounds with bromine substitutions have shown increased potency in inhibiting DPP-4 compared to their non-brominated counterparts .
- Docking studies indicate that this compound interacts favorably with key residues in the DPP-4 enzyme .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that derivatives of triazole compounds exhibit significant antiproliferative activity against various cancer cell lines.
Case Studies:
- In vitro Studies : In a study involving human tumor cell lines such as HeLa and A375, derivatives of triazolo compounds demonstrated IC values indicating effective inhibition of cellular proliferation .
- Mechanism of Action : The proposed mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. Certain triazolo derivatives have shown selectivity towards CDK2 over CDK9 .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Bromine Substitution | Enhances DPP-4 inhibition and anticancer activity |
| Tetrahydro structure | Contributes to improved bioavailability and solubility |
| Triazole ring | Essential for interaction with biological targets |
Research Findings
A comprehensive analysis of various studies highlights the following findings regarding the biological activity of this compound:
- DPP-4 Inhibition : Exhibits promising results as a DPP-4 inhibitor with potential applications in T2DM treatment.
- Anticancer Activity : Shows significant antiproliferative effects against several cancer cell lines.
- Selectivity Profile : Demonstrates selective inhibition towards specific kinases involved in cancer progression.
Q & A
Q. What are the optimal synthetic routes for preparing 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine?
A common methodology involves oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours achieved a 73% yield for a related [1,2,4]triazolo[4,3-a]pyridine derivative. This green approach avoids toxic reagents like Cr(VI) or DDQ, ensuring scalability and safety . Bromination can be introduced either pre- or post-cyclization, depending on the reactivity of the intermediate.
Q. How is the structural integrity of this compound verified post-synthesis?
Characterization typically combines NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry. For example, ¹H-NMR signals for methyl/methylene protons and exchangeable NH groups in DMSO-d6 confirm substituent placement . X-ray crystallography (as used in herbicidal activity studies) provides unambiguous structural validation, particularly for regiochemistry and stereoelectronic effects .
Q. What solvents and reaction conditions are critical for stabilizing the triazolopyridine core during synthesis?
Polar aprotic solvents (e.g., acetonitrile) or ethanol are preferred for cyclization reactions. Room-temperature conditions minimize decomposition, while reflux is reserved for thermally stable intermediates. For brominated derivatives, inert atmospheres may prevent halogen loss .
Q. Which analytical techniques are used to assess purity and regioselectivity?
High-performance liquid chromatography (HPLC) with UV detection and elemental analysis are standard. ³¹P NMR is critical for phosphonylated derivatives to confirm functionalization at the 3-position . Single-crystal X-ray diffraction resolves regiochemical ambiguities in fused-ring systems .
Q. How does bromine substitution influence the compound’s physicochemical properties?
Bromine increases molecular weight and lipophilicity (logP), enhancing membrane permeability. Its electron-withdrawing effect polarizes the triazole ring, potentially altering hydrogen-bonding interactions with biological targets. These properties are quantified via computational tools like COSMO-RS or experimental logD measurements .
Advanced Research Questions
Q. What strategies optimize the compound’s bioactivity through structural modifications?
Substituent effects are studied via 3D-QSAR and comparative molecular field analysis (CoMFA). For instance, 8-chloro-3-(4-propylphenyl)-triazolopyridine showed 50% herbicidal inhibition at 37.5 g/ha, attributed to hydrophobic interactions in the β-ionone pocket of retinol-binding proteins . Introducing sulfonamide or phosphonate groups (e.g., 3-(piperidin-1-ylsulfonyl) derivatives) enhances target binding and metabolic stability .
Q. How do computational models predict binding affinity with biological targets like RBP4 or EGFR?
Molecular docking (e.g., AutoDock Vina) and MD simulations map interactions within hydrophobic cavities. For RBP4 antagonists, the triazole N2 nitrogen forms hydrogen bonds with Arg121, while aryl groups occupy the β-ionone pocket. Bromine’s van der Waals radius complements steric constraints in the binding site .
Q. What contradictions exist in reported biological activities of brominated triazolopyridines?
While some derivatives show broad-spectrum herbicidal activity (e.g., inhibition of Echinochloa crusgalli), others exhibit selectivity for bacterial targets (e.g., Xanthomonas oryzae with EC₅₀ = 7.2 µg/mL). These discrepancies arise from substituent positioning and cellular uptake efficiency, necessitating species-specific SAR studies .
Q. How can microwave-assisted synthesis improve yield and regioselectivity?
Microwave irradiation reduces reaction times from hours to minutes (e.g., 15–30 minutes for hydrazone derivatives) while enhancing yields by 10–15%. Controlled dielectric heating minimizes side reactions, particularly for thermally sensitive brominated intermediates .
Q. What role does halogen bonding play in the compound’s mechanism of action?
Bromine participates in halogen bonds with electron-rich residues (e.g., backbone carbonyls in enzymes), stabilizing inhibitor-enzyme complexes. In antimalarial sulfonamides, the C-Br···O interaction with Plasmodium dihydrofolate reductase improves IC₅₀ values by 2–3 fold compared to non-halogenated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
